molecular formula C30H48O3 B134560 Ethyl 3-hydroxy-2-methylbutyrate CAS No. 27372-03-8

Ethyl 3-hydroxy-2-methylbutyrate

Cat. No.: B134560
CAS No.: 27372-03-8
M. Wt: 456.7 g/mol
InChI Key: BZFWGBFTIQSEBN-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2-methylbutyrate is an organic compound belonging to the class of esters. It is known for its fruity aroma and is often used in the flavor and fragrance industry. The compound has the molecular formula C7H14O3 and is also referred to as ethyl 3-hydroxy-2-methylbutanoate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-2-methylbutyrate can be synthesized through the esterification of 3-hydroxy-2-methylbutanoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-2-methylbutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-hydroxy-2-methylbutyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-2-methylbutyrate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of 3-hydroxy-2-methylbutanoic acid and ethanol. These metabolites can further participate in metabolic pathways .

Comparison with Similar Compounds

Ethyl 3-hydroxy-2-methylbutyrate can be compared with other similar compounds such as:

  • Ethyl 2-hydroxy-3-methylbutyrate
  • Mthis compound
  • Ethyl 3-hydroxy-2-methylpropanoate

These compounds share similar structural features but differ in their functional groups or chain lengths, which can affect their chemical properties and applications .

Properties

IUPAC Name

ethyl 3-hydroxy-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-10-7(9)5(2)6(3)8/h5-6,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFWGBFTIQSEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60950072
Record name Ethyl 3-hydroxy-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60950072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Green fruity aroma
Record name (+\/-)-Ethyl 3-hydroxy-2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1927/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in water, DMSO, triacetin and vegetable oils, Soluble (in ethanol)
Record name (+\/-)-Ethyl 3-hydroxy-2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1927/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.953-1.053 (20°)
Record name (+\/-)-Ethyl 3-hydroxy-2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1927/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

27372-03-8
Record name Ethyl 3-hydroxy-2-methylbutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27372-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-hydroxy-2-methylbutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027372038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-hydroxy-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60950072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 3-hydroxy-2-methyl-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 3-HYDROXY-2-METHYLBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ1HS6P9B1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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